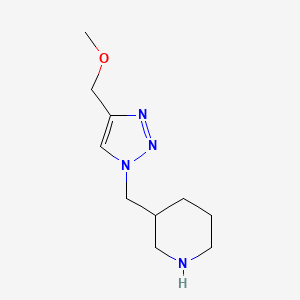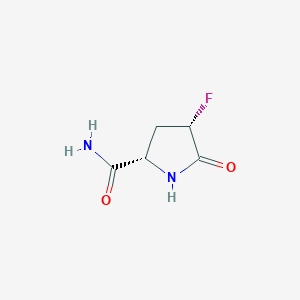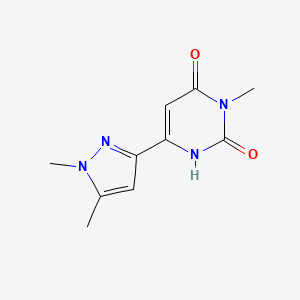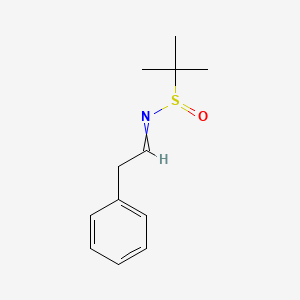
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is a chemical compound with the molecular formula C12H17NOS. It is an intermediate in the synthesis of various pharmaceutical compounds, including Dexamfetamine-d3 Hydrochloride, which is a labeled form of (S)-Amphetamine. This compound is known for its role as a central nervous system stimulant and anorexic agent, making it a significant substance in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide typically involves the reaction of 2-methylpropanesulfinamide with 2-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce different derivatives with specific properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s role as a central nervous system stimulant makes it valuable in studying neurotransmitter release and reuptake mechanisms.
Medicine: It is involved in the development of drugs for treating conditions like ADHD and narcolepsy.
Industry: The compound is used in the production of fine chemicals and other specialized materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide involves its interaction with neurotransmitter systems in the brain. It induces the release of catecholamines and serotonin by displacing these monoamines from their vesicular storage sites. Additionally, it blocks the reuptake of catecholamines, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its anorexic and stimulant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: A well-known central nervous system stimulant with similar effects but different chemical structure.
Methamphetamine: Another stimulant with a more potent effect and higher potential for abuse.
Phenethylamine: A naturally occurring compound with stimulant properties but less potent than amphetamine.
Uniqueness
2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is unique due to its specific chemical structure, which allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to induce the release of catecholamines and serotonin, along with its anorexic properties, distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clé InChI |
CFUOFKNOBNRBAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)N=CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


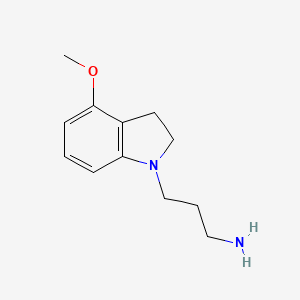
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
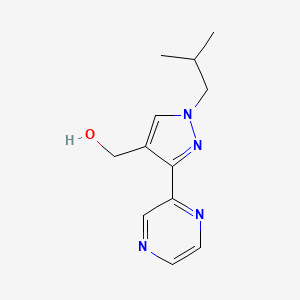
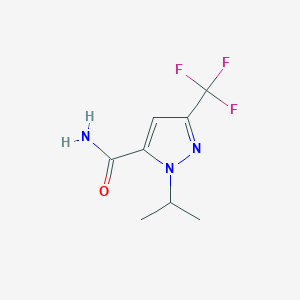
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
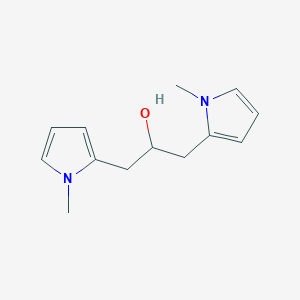
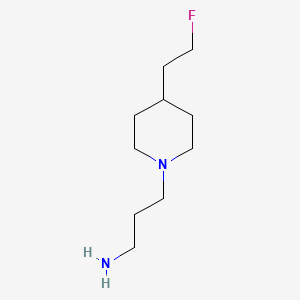

![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
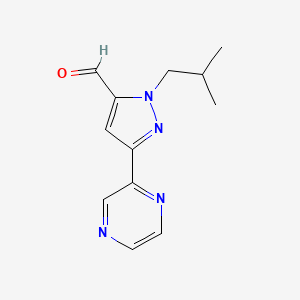
![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
